(E)-N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-9-5-11(6-10(2)13(9)19)14(20)12-7-16-15(21-12)17-8-18(3)4/h5-8,19H,1-4H3/b17-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRZJLAUYDSGL-CAOOACKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=CN=C(S2)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2=CN=C(S2)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions Optimization
Table 1 : Comparative analysis of staged reaction parameters for 3,5-dimethylbenzoyl chloride synthesis
| Stage | Temperature Range | Heating Rate | Duration | Key Outcome |
|---|---|---|---|---|
| Insulation | <35°C | N/A | 1 hr | Initial activation without degradation |
| Gradual Heating | 35→45→50°C | 0.5–1°C/min | 1 hr | Controlled exotherm management |
| Reflux | 75–80°C | N/A | 2–3 hr | Complete conversion to acyl chloride |
Procedure :
- Charge 3,5-dimethylbenzoic acid (1 eq) with thionyl chloride (2.5 eq) under nitrogen.
- Execute temperature-controlled stages per Table 1.
- Recover excess SOCl₂ via distillation (60–65°C/760 mmHg).
- Isolate product by fractional distillation (bp 112–115°C/15 mmHg).
Yield : 98.5–99.2% (GC purity >99.8%).
Thiazole Ring Construction
The 1,3-thiazole scaffold is assembled via Hantzsch thiazole synthesis:
Reaction Mechanism
- Condensation of thiourea derivatives with α-haloketones:
$$ \text{RC(O)CH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazole} + \text{HBr} + \text{NH}3 $$ - Subsequent functionalization at C5 position for benzoylation.
Key Parameters :
- Solvent: Anhydrous DMF at 0–5°C
- Catalysis: Triethylamine (1.2 eq)
- Reaction Time: 8 hr under N₂
Convergent Assembly of Target Molecule
Stepwise Coupling Protocol
Stage 1 : Thiazole benzoylation
5-Aminothiazole + 4-Hydroxy-3,5-dimethylbenzoyl chloride
→ 5-(4-Hydroxy-3,5-dimethylbenzoyl)thiazol-2-amine
Conditions:
- Pyridine (3 eq) as HCl scavenger
- Dichloromethane solvent, 0°C → rt, 12 hr
Stage 2 : Methanimidamide formation
2-Amino intermediate + N,N-Dimethylformamide dimethyl acetal
→ (E)-N'-[5-(4-Hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Conditions:
- Toluene reflux (110°C), 6 hr
- Molecular sieves (4Å) to absorb MeOH byproduct
Analytical Characterization Data
Table 2 : Spectroscopic profile of final compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 2.32 (s, 6H, Ar-CH₃), 3.12 (s, 6H, N(CH₃)₂), 6.98 (s, 2H, Ar-H), 8.21 (s, 1H, CH=N) |
| HRMS (ESI+) | m/z 388.1521 [M+H]⁺ (calc. 388.1524) |
| IR (ATR) | 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 3250 cm⁻¹ (OH) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiazole ring and benzoyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted thiazole or benzoyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for developing new therapeutic agents.
Medicine
In medicine, (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is explored for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N’-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework and Substituent Effects
The compound shares structural similarities with derivatives synthesized in and , such as:
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) (): This thiadiazole derivative includes a benzamide group and an isoxazole substituent. Unlike the target compound, it lacks the hydroxy-dimethylbenzoyl group and methanimidamide moiety, which may reduce its polarity and hydrogen-bonding capacity .
- (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives (): These compounds feature a thiazolidinone core with a dioxo group, which enhances electrophilicity compared to the thiazole-based target compound. The absence of a dimethylbenzoyl group in these analogs may limit their steric hindrance and metabolic stability .
Functional Group Analysis
- Benzoyl vs.
- Imidamide Configuration : The (E)-imidamide group likely contributes to planar geometry and resonance stabilization, contrasting with the (Z)-isomer, which may exhibit different dipole moments and intermolecular interactions.
Physicochemical and Spectroscopic Properties (Inferred)
Biological Activity
(E)-N'-[5-(4-hydroxy-3,5-dimethylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a thiazole ring substituted with a hydroxy-dimethylbenzoyl group. Its molecular formula is with a molecular weight of approximately 383.45 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been studied for its ability to inhibit urease (EC 3.5.1.5), an enzyme critical for the survival of certain pathogens. In vitro assays revealed that it acts as a competitive inhibitor, potentially disrupting the urease activity necessary for microbial growth .
The proposed mechanism involves the interaction of the compound with the active site of urease, leading to decreased enzymatic activity. This inhibition may result from structural similarities between the compound and natural substrates of urease, allowing it to bind effectively .
Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL, demonstrating its potential as an antimicrobial agent .
Study 2: Urease Inhibition
A kinetic study assessed the inhibitory effects on urease activity using various concentrations of the compound. The findings suggested an IC50 value of approximately 25 µM, indicating moderate potency in inhibiting urease compared to standard inhibitors .
Data Summary Table
| Activity | Measurement | Result |
|---|---|---|
| Antimicrobial Activity | MIC (µg/mL) | 16 - 64 |
| Urease Inhibition | IC50 (µM) | ~25 |
| Enzyme Type | Urease | Competitive Inhibition |
Q & A
Q. What mechanistic pathways explain its potential antimicrobial activity?
- Methodological Answer : Proposed mechanisms include disruption of bacterial membrane integrity (via lipid II binding) or inhibition of DNA gyrase. Validate using time-kill assays, SEM for membrane morphology changes, and competitive binding studies with radiolabeled substrates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
